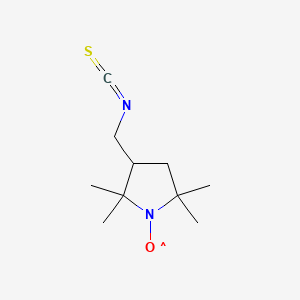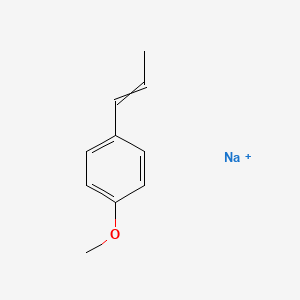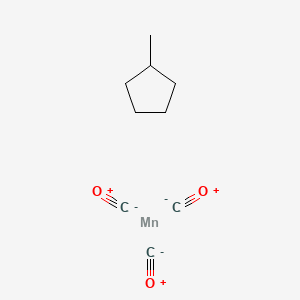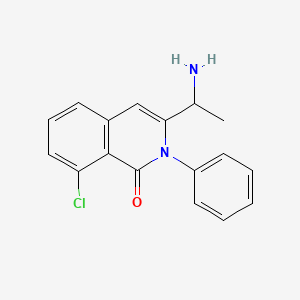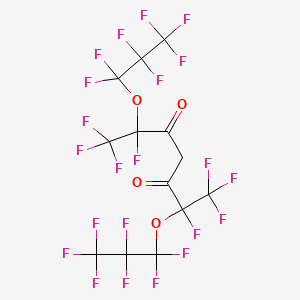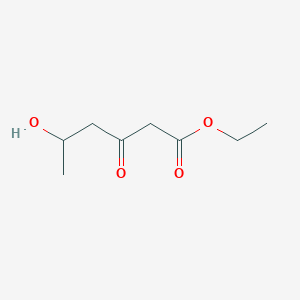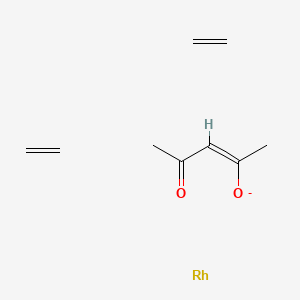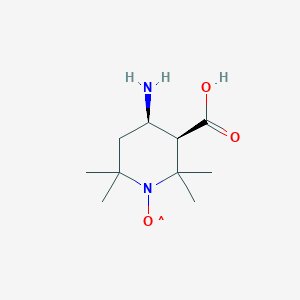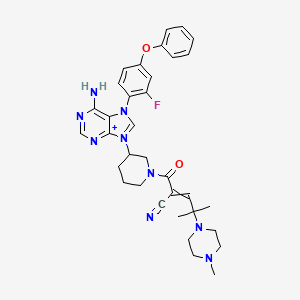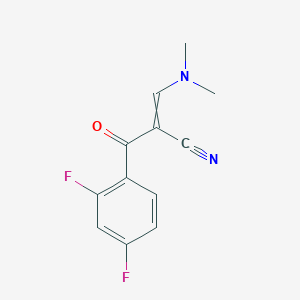![molecular formula C80H128O9 B13401848 4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane and its related compounds are a group of cycloalkanes with various substituents. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. These compounds are known for their unique chemical properties due to the presence of multiple substituents and functional groups .
Méthodes De Préparation
The preparation of these compounds typically involves synthetic routes that include the formation of cyclohexane rings followed by the introduction of various substituents. The reaction conditions often require specific catalysts and reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
These compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific substituents and reaction conditions .
Applications De Recherche Scientifique
These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, they may be studied for their potential therapeutic effects or as models for understanding biological processes. In industry, they can be used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. The presence of multiple substituents can influence their reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, these cycloalkanes are unique due to their specific substituents and the resulting chemical properties. Similar compounds include other cycloalkanes with different substituents, such as cyclopentane and cycloheptane. The uniqueness of these compounds lies in their specific arrangement of substituents and the resulting chemical behavior .
Propriétés
Formule moléculaire |
C80H128O9 |
|---|---|
Poids moléculaire |
1233.9 g/mol |
Nom IUPAC |
4-(ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C16H26.C14H24O2.C14H22O2.C14H20O2.C13H22O.C9H14O2/c1-6-13(4)10-15-8-7-14(5)16(11-15)9-12(2)3;1-5-15-10-16-14-7-6-12(4)13(9-14)8-11(2)3;2*1-5-14(15)16-13-7-6-11(4)12(9-13)8-10(2)3;1-5-14-13-7-6-11(4)12(9-13)8-10(2)3;1-7-2-3-9(11)6-8(7)4-5-10/h9,12,15H,4-8,10-11H2,1-3H3;8,11,14H,4-7,9-10H2,1-3H3;8,10,13H,4-7,9H2,1-3H3;5,8,10,13H,1,4,6-7,9H2,2-3H3;8,10,13H,4-7,9H2,1-3H3;4,9-11H,1-3,5-6H2 |
Clé InChI |
QKGWKVLGQGJPAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)CC1CCC(=C)C(=CC(C)C)C1.CCC(=O)OC1CCC(=C)C(=CC(C)C)C1.CCOCOC1CCC(=C)C(=CC(C)C)C1.CCOC1CCC(=C)C(=CC(C)C)C1.CC(C)C=C1CC(CCC1=C)OC(=O)C=C.C=C1CCC(CC1=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


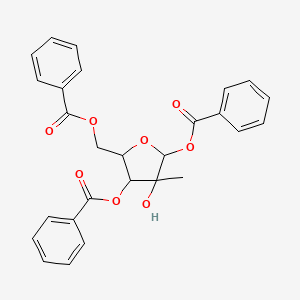
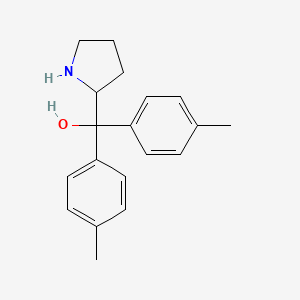
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
